molecular formula C14H19N3 B11812460 N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B11812460
M. Wt: 229.32 g/mol
InChI Key: OVXVBYSVIGNLMK-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bipyridine core, followed by the introduction of the cyclobutyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
  • 5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines

Uniqueness

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine stands out due to its unique bipyridine structure combined with a cyclobutyl group

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-cyclobutyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C14H19N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,17)

InChI Key

OVXVBYSVIGNLMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)C2=C(N=CC=C2)NC3CCC3

Origin of Product

United States

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